4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the pyrazole moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions would depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying enzyme interactions and cellular pathways due to its unique structure.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
- 4,5-Dichloro-2-(1H-pyrazol-1-yl)pyrimidine
- 4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazole
Comparison: Compared to similar compounds, 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the dimethyl-substituted pyrazole ring. This combination enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research fields.
Biological Activity
4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and pyrazole rings, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.
The molecular formula of this compound is C9H8Cl2N4 with a molecular weight of 243.1 g/mol. Its CAS number is 2230408-66-7. The compound is characterized by the presence of two chlorine atoms on the pyrimidine ring and a dimethyl-substituted pyrazole moiety.
Property | Value |
---|---|
CAS No. | 2230408-66-7 |
Molecular Formula | C9H8Cl2N4 |
Molecular Weight | 243.1 g/mol |
Purity | ≥95% |
Synthesis
The synthesis typically involves the reaction of 4,5-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This synthetic route is crucial for producing compounds with potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been identified as an inhibitor of certain enzymes and receptors involved in various disease pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for enzymes such as COX-1 and COX-2, which play significant roles in inflammatory processes .
- Receptor Modulation: It may modulate receptor activity, influencing signaling pathways related to pain and inflammation.
Pharmacological Applications
Research indicates that this compound exhibits promising anti-inflammatory and analgesic properties. In studies involving carrageenan-induced rat paw edema models, it demonstrated significant inhibition of edema comparable to standard anti-inflammatory drugs like diclofenac .
Case Study:
In a recent evaluation of pyrazole derivatives, compounds similar to this compound showed IC50 values ranging from 0.034μM to 0.052μM for COX inhibition, indicating potent anti-inflammatory activity with minimal ulcerogenic effects .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other heterocyclic compounds such as:
Compound Name | Key Features | Biological Activity |
---|---|---|
4,5-Dichloroimidazole | Lacks pyrazole moiety | Antifungal |
2,4-Dichloropyrimidine | Similar pyrimidine structure | Antiviral |
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Anticancer Activity: Research has shown that derivatives containing the pyrazolo[1,5-a]pyrimidine core exhibit selective cytotoxicity against cancer cell lines .
- Material Science Applications: The compound is being explored for its photophysical properties in developing new materials with unique functionalities .
Properties
Molecular Formula |
C9H8Cl2N4 |
---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4,5-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-4-7(10)8(11)13-9/h3-4H,1-2H3 |
InChI Key |
IBSDLVABUGYIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C(=N2)Cl)Cl)C |
Origin of Product |
United States |
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